molecular formula C15H12FNO4 B5359318 2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid

2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid

Cat. No.: B5359318
M. Wt: 289.26 g/mol
InChI Key: QNSXAXBCPFTHME-UHFFFAOYSA-N
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Description

2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid is an organic compound with the molecular formula C15H12FNO4 It is characterized by the presence of a fluorobenzoyl group attached to an amino phenoxy acetic acid moiety

Properties

IUPAC Name

2-[4-[(2-fluorobenzoyl)amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-13-4-2-1-3-12(13)15(20)17-10-5-7-11(8-6-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSXAXBCPFTHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid typically involves the reaction of 2-fluorobenzoyl chloride with 4-aminophenol to form an intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fluorobenzyl derivatives .

Scientific Research Applications

2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzoyl)benzoic acid
  • 4-[(2-Fluorobenzoyl)amino]phenoxy]acetate
  • 4-(2-[(4-Fluorobenzoyl)amino]acetyl)phenoxyacetic acid

Uniqueness

2-[4-[(2-Fluorobenzoyl)amino]phenoxy]acetic acid is unique due to its specific structural features, such as the presence of both a fluorobenzoyl group and an amino phenoxy acetic acid moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .

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